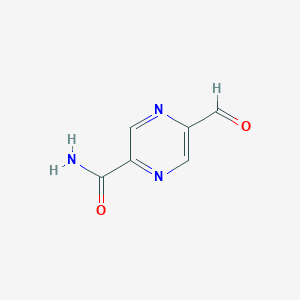

5-Formylpyrazine-2-carboxamide

Description

Historical Context and Significance of Pyrazine (B50134) Derivatives in Organic Chemistry

Pyrazine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at the 1 and 4 positions, and its derivatives have a rich history in organic chemistry. Their journey began in the 19th century with early syntheses that laid the groundwork for a vast field of study. nbu.ac.in Initially, much of the interest in pyrazines stemmed from their identification as key contributors to the flavors and aromas of various cooked and roasted foods. nbu.ac.in This discovery spurred extensive research into their formation, particularly through the Maillard reaction, and their sensory properties.

Over time, the significance of pyrazine derivatives expanded beyond flavor chemistry into medicinal chemistry and materials science. nbu.ac.innih.gov The pyrazine ring proved to be a valuable scaffold in the development of therapeutic agents due to its ability to participate in hydrogen bonding and other molecular interactions. fiveable.me This has led to the discovery of numerous biologically active compounds with applications as diuretics, anti-cancer agents, and anti-inflammatory drugs. nbu.ac.in

| Year | Researcher/Group | Contribution |

| 1844 | Laurent | First published procedure for the synthesis of a pyrazine derivative. nbu.ac.in |

| 1887 | Japp and Burton | Determined the azine structure of a pyrazine derivative, naming it "tetraphenylazine." nbu.ac.in |

| 20th Century | Various | Identification of pyrazines as key flavor components in food. nbu.ac.in |

| 20th Century-Present | Various | Development of pyrazine-based pharmaceuticals and functional materials. nih.govmdpi.com |

Structural Features of Pyrazine Carboxamides

Pyrazine carboxamides are characterized by a pyrazine ring substituted with at least one carboxamide group (–CONH₂). The core of these molecules is the pyrazine ring, a planar, 6π-electron aromatic system. The two nitrogen atoms in the para positions make the ring electron-deficient. nih.gov

The carboxamide group is a key functional moiety that significantly influences the chemical and physical properties of the molecule. It consists of a carbonyl group bonded to a nitrogen atom. This group is also planar due to resonance and can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen and the nitrogen lone pair). This capacity for hydrogen bonding is crucial for their biological activity and their crystal packing. researchgate.net

The general structure of a pyrazine carboxamide allows for substitution at various positions on the pyrazine ring, leading to a vast library of derivatives with diverse properties. In the case of 5-Formylpyrazine-2-carboxamide , the pyrazine ring is substituted at position 2 with a carboxamide group and at position 5 with a formyl group (–CHO).

| Feature | Description | Significance |

| Pyrazine Ring | A six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4. It is an electron-deficient system. | Provides a rigid scaffold and influences the electronic properties of the molecule. |

| Carboxamide Group | A functional group consisting of a carbonyl group bonded to a nitrogen atom (-CONH₂). It is planar and can participate in hydrogen bonding. | Crucial for intermolecular interactions, including binding to biological targets, and influences solubility and crystal structure. |

| Substituents | Additional functional groups attached to the pyrazine ring. In the target compound, a formyl group is at position 5. | Modulate the electronic properties, steric hindrance, and overall biological activity and physical characteristics of the molecule. |

Overview of Research Trajectories for Pyrazine-Containing Compounds

Research into pyrazine-containing compounds has followed several key trajectories, primarily driven by their diverse biological activities and their utility in materials science.

In the realm of medicinal chemistry , pyrazine derivatives have been extensively investigated for a wide range of therapeutic applications. nih.govmdpi.com A notable example is Pyrazinamide (B1679903), a primary drug used in the treatment of tuberculosis. rsc.org The structural motif of pyrazine carboxamide is found in numerous compounds with demonstrated antibacterial, antifungal, antiviral, and anticancer properties. nih.govontosight.airesearchgate.net For instance, the antiviral drug Favipiravir (T-705) is a pyrazine carboxamide derivative that has been approved for the treatment of influenza and investigated for its efficacy against other RNA viruses. nih.govasianjpr.com The research often focuses on synthesizing libraries of substituted pyrazine carboxamides and screening them for specific biological targets. mdpi.comnih.gov Structure-activity relationship (SAR) studies are then conducted to optimize the lead compounds for enhanced potency and selectivity. nih.gov

Another significant research avenue is in materials science . The electron-deficient nature of the pyrazine ring makes it an excellent component in the design of π-conjugated materials for optoelectronic applications. rsc.orgresearchgate.net These materials have been explored for use in organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors. rsc.org The ability to tune the electronic properties of the pyrazine core through substitution allows for the rational design of materials with specific charge transport and photophysical properties.

Furthermore, pyrazine derivatives are studied as elicitors in plant biotechnology, where they can induce the production of valuable secondary metabolites in plant cell cultures. phcog.com

Scope and Focus of Research on this compound

Specific research focusing exclusively on This compound is limited in the publicly available scientific literature. Much of the available information comes from chemical databases and suppliers, providing basic data such as its molecular formula (C₆H₅N₃O₂) and structure.

While dedicated studies on this specific compound are not abundant, its structure suggests potential areas of research interest based on the known properties of related pyrazine carboxamides. The presence of the carboxamide group at the 2-position, a common feature in many biologically active pyrazine derivatives, indicates a potential for similar therapeutic applications.

The formyl group at the 5-position is a reactive moiety that can undergo a variety of chemical transformations. It can be oxidized to a carboxylic acid, reduced to an alcohol, or used in condensation reactions to build more complex molecules. This makes This compound a potentially valuable synthetic intermediate for the creation of new libraries of pyrazine derivatives for drug discovery or materials science.

Therefore, the primary research focus on This compound is likely to be as a building block in synthetic chemistry. Its potential biological activity would be an area for future investigation, likely starting with screening against various biological targets based on the activities of structurally similar compounds.

Structure

3D Structure

Properties

IUPAC Name |

5-formylpyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2/c7-6(11)5-2-8-4(3-10)1-9-5/h1-3H,(H2,7,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIYKCYGMAJUGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)C(=O)N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824146-81-7 | |

| Record name | 5-formylpyrazine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 5 Formylpyrazine 2 Carboxamide

Retrosynthetic Analysis of 5-Formylpyrazine-2-carboxamide

A retrosynthetic approach to this compound identifies key bond disconnections that simplify the target molecule into more readily available starting materials. The primary disconnections are at the formyl (–CHO) and carboxamide (–CONH₂) groups.

The carboxamide group can be retrosynthetically disconnected to its corresponding carboxylic acid or ester precursor. This leads to 5-formylpyrazine-2-carboxylic acid as a key intermediate. The formyl group can be traced back to a more stable and easily installed precursor, such as a methyl (–CH₃) or hydroxymethyl (–CH₂OH) group, which can be oxidized in a later step. This suggests precursors like 5-methylpyrazine-2-carboxylic acid or 5-hydroxymethylpyrazine-2-carboxylic acid . Alternatively, the formyl group can be introduced directly onto the pyrazine (B50134) ring through a formylation reaction.

This analysis reveals two primary synthetic pathways:

Pathway A: Construction of a pyrazine-2-carboxamide scaffold followed by the introduction of the formyl group at the C-5 position.

Pathway B: Synthesis of a pyrazine ring already bearing a precursor to the formyl group (e.g., a methyl group) at C-5 and a precursor to the carboxamide group (e.g., a carboxylic acid) at C-2, followed by functional group manipulations.

Precursor Synthesis and Building Block Generation

The success of the synthesis relies on the efficient preparation of crucial pyrazine-based building blocks.

Pyrazine scaffolds are typically synthesized via the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. For instance, substituted pyrazines like 2,5-dimethylpyrazine (B89654) can serve as a starting point for further functionalization. tandfonline.com The synthesis of more complex pyrazine derivatives often involves building upon simpler, commercially available pyrazine structures. africaresearchconnects.comacs.org

Pyrazine-2-carboxylic acid and its derivatives are fundamental precursors. researchgate.net The synthesis of 5-methylpyrazine-2-carboxylic acid , a key intermediate for one of the main pathways, has been achieved through various methods. One common route involves the oxidation of 2,5-dimethylpyrazine. tandfonline.comgoogle.com An improved method describes the free-radical chlorination of 2,5-dimethylpyrazine to form 2-chloromethyl-5-methylpyrazine, followed by conversion to 2-hydroxymethyl-5-methylpyrazine and subsequent oxidation with potassium permanganate (B83412) (KMnO₄) to yield the desired carboxylic acid. tandfonline.com

The general synthesis of pyrazine-2-carboxamide derivatives often starts from the corresponding pyrazine-2-carboxylic acid. rjpbcs.com The carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂) in dichloromethane, which is then reacted with an amine source to form the amide. mdpi.comprepchem.com

Introduction of the Formyl Group (–CHO)

The introduction of the aldehyde functionality at the C-5 position is a critical step and can be accomplished through several methods.

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocyclic and aromatic compounds. organic-chemistry.orgmdpi.com The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). nih.gov This electrophilic species then attacks the pyrazine ring to introduce the formyl group.

This method is particularly useful for introducing a formyl group onto a pre-existing pyrazine ring. While direct formylation of pyrazine-2-carboxamide at the C-5 position would be ideal, the reaction's success depends on the electronic properties of the pyrazine ring. The presence of the electron-withdrawing carboxamide group can deactivate the ring, potentially requiring harsh reaction conditions. The Vilsmeier-Haack reaction has been successfully applied to various pyrazole (B372694) systems, indicating its utility for five- and six-membered nitrogen-containing heterocycles. nih.govscispace.comresearchgate.net

A widely used and reliable strategy involves the oxidation of a methyl or hydroxymethyl group at the C-5 position of the pyrazine ring. This two-step approach (installation of the precursor group followed by oxidation) circumvents potential difficulties with direct formylation.

Starting with a precursor like 5-methylpyrazine-2-carboxamide , the methyl group can be oxidized to a formyl group. A common reagent for this transformation is selenium dioxide (SeO₂), which is known for its ability to oxidize activated methyl groups adjacent to heterocyclic rings.

Alternatively, a 5-hydroxymethylpyrazine-2-carboxamide intermediate can be oxidized. This oxidation is often milder and more selective. A variety of oxidizing agents can be employed for this step, with manganese dioxide (MnO₂) being a frequently used reagent for the conversion of allylic and benzylic-type alcohols to aldehydes.

An established route to 5-methylpyrazine-2-carboxylic acid involves the oxidation of 2-hydroxymethyl-5-methylpyrazine with potassium permanganate (KMnO₄). tandfonline.com This highlights the utility of oxidation methodologies in creating the necessary functional groups on the pyrazine core before the final amidation step.

Table of Synthetic Methodologies

| Step | Method | Key Reagents | Precursor Example | Product |

|---|---|---|---|---|

| Carboxamide Formation | Acylation | SOCl₂, NH₃ | Pyrazine-2-carboxylic acid | Pyrazine-2-carboxamide |

| Formyl Group Introduction | Vilsmeier-Haack | POCl₃, DMF | Pyrazine-2-carboxamide | This compound |

| Formyl Group Introduction | Oxidation of Methyl Group | SeO₂ | 5-Methylpyrazine-2-carboxamide | This compound |

| Formyl Group Introduction | Oxidation of Hydroxymethyl Group | MnO₂ | 5-Hydroxymethylpyrazine-2-carboxamide | This compound |

| Precursor Synthesis | Oxidation of Methyl to Acid | KMnO₄ | 2,5-Dimethylpyrazine | 5-Methylpyrazine-2-carboxylic acid tandfonline.com |

Other Formylation Approaches on Pyrazine Rings

While foundational methods like the Vilsmeier-Haack and Rieche reactions represent common strategies for the formylation of aromatic rings, other methodologies can also be applied to the pyrazine nucleus. The electron-deficient nature of the pyrazine ring necessitates careful selection of reagents and conditions to achieve successful C-H formylation.

Alternative formylation strategies that can be adapted for pyrazine systems include:

Duff Reaction: This formylation method uses hexamethylenetetramine (HMTA) in an acidic medium (typically glycerol (B35011) and boric acid or acetic acid) to introduce a formyl group ortho to a hydroxyl group on an aromatic ring. For pyrazine derivatives, this would require a pre-existing activating group, such as a hydroxyl group, on the ring. The reaction proceeds through the formation of an iminium ion intermediate which is subsequently hydrolyzed to the aldehyde.

Metalation-Formylation Sequence: This two-step approach involves the initial deprotonation of a pyrazine C-H bond using a strong base, followed by quenching the resulting pyrazinyl anion with a formylating agent.

Directed Ortho Metalation (DoM): If a suitable directing group (e.g., methoxy, carboxamide) is present on the pyrazine ring, a strong lithium base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can selectively remove a proton from the adjacent position. The resulting lithiated pyrazine can then react with an electrophilic formyl source, such as N,N-dimethylformamide (DMF), to install the aldehyde group.

Halogen-Metal Exchange: A pyrazine ring bearing a halogen (e.g., bromine or iodine) can undergo halogen-metal exchange upon treatment with an organolithium reagent. The newly formed organolithium species can then be trapped with a formylating agent like DMF.

Formylation with Dichloromethyl Methyl Ether: In the presence of a Lewis acid catalyst (e.g., TiCl₄, SnCl₄), dichloromethyl methyl ether can serve as a formyl group equivalent. It reacts with the aromatic ring via electrophilic substitution, and the resulting intermediate is hydrolyzed during workup to yield the aldehyde. This method can be effective for heteroaromatic systems.

The applicability and efficacy of these methods are highly dependent on the specific substitution pattern and electronic properties of the pyrazine starting material.

**2.4. Introduction of the Carboxamide Group (–CONH₂) **

The synthesis of the carboxamide functional group is a critical step in preparing the target molecule. This transformation can be achieved through several reliable chemical routes, primarily starting from a pyrazine-2-carboxylic acid or its corresponding ester.

The most direct approach to forming the carboxamide is through the amidation of a pyrazine carboxylic acid or ester precursor. This involves the reaction of the carboxyl group derivative with an ammonia (B1221849) source.

A robust and widely used method for synthesizing amides from carboxylic acids involves a two-step process: activation of the carboxylic acid, followed by reaction with an amine. researchgate.netnih.gov The most common activation strategy is the conversion of the carboxylic acid to a more reactive acyl chloride.

The general reaction sequence is as follows:

Activation: Pyrazine-2-carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the highly electrophilic pyrazine-2-carbonyl chloride. mdpi.commdpi.com

Amination: The resulting acyl chloride is then reacted with ammonia (often in the form of aqueous or gaseous ammonia, or ammonium (B1175870) hydroxide) to yield the desired 5-substituted-pyrazine-2-carboxamide. The reaction is typically rapid and high-yielding. researchgate.net

This method is advantageous due to the high reactivity of the acid chloride intermediate, which drives the reaction to completion. growingscience.com

Alternatively, the amide bond can be formed directly from the carboxylic acid and ammonia (or an ammonia equivalent) in a single step using a coupling reagent. These reagents activate the carboxylic acid in situ, facilitating nucleophilic attack by the amine. This approach avoids the often harsh conditions required for acid chloride formation.

Several classes of coupling reagents are effective for this transformation:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are commonly used. hepatochem.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. Additives such as 4-dimethylaminopyridine (B28879) (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBt) are often included to increase reaction rates and suppress side reactions. rsc.org

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient activators.

Aminium/Uronium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most effective coupling agents, known for fast reaction times and high yields. peptide.com

A study demonstrated that the use of methanesulfonyl chloride (MsCl) in the presence of N-methylimidazole (NMI) was particularly effective for coupling electron-deficient pyrazine amines with various acids, suggesting this system could also be adapted for activating pyrazine carboxylic acids for amidation. researchgate.net

| Coupling Reagent Class | Example Reagents | Additives/Co-reagents | Key Features |

| Carbodiimides | DCC, DIC, EDC | HOBt, DMAP | Widely used, cost-effective; produces urea (B33335) byproducts. |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Tertiary Base (e.g., DIEA) | High efficiency, less risk of racemization. |

| Aminium/Uronium Salts | HATU, HBTU, HCTU | Tertiary Base (e.g., DIEA) | Very rapid reactions, high yields, suitable for difficult couplings. |

| Other Systems | MsCl/NMI | N-methylimidazole (NMI) | Effective for electron-deficient systems. researchgate.net |

An alternative pathway to the carboxamide group is through the partial hydrolysis of a nitrile (–C≡N) group. If a 5-substituted-pyrazine-2-carbonitrile is available, it can be converted to the corresponding carboxamide.

The hydrolysis of nitriles can be catalyzed by either acid or base and proceeds in two stages: first to the amide, and then further to the carboxylic acid. pressbooks.publibretexts.org To isolate the amide intermediate, the reaction conditions must be carefully controlled.

Acid-Catalyzed Hydrolysis: Treatment of the nitrile with a strong acid (e.g., H₂SO₄, HCl) in the presence of water leads to protonation of the nitrile nitrogen, activating the carbon for nucleophilic attack by water. The reaction can often be stopped at the amide stage by using controlled temperatures and reaction times. lumenlearning.comchemistrysteps.com

Base-Catalyzed Hydrolysis: Reaction with an aqueous base (e.g., NaOH) involves the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. pressbooks.pubchemistrysteps.com This method also forms the amide, which can be isolated before it undergoes further hydrolysis to the carboxylate salt. libretexts.org Metal-based catalysts, such as those involving zinc(II), have also been developed to facilitate nitrile hydrolysis to amides under mild conditions. google.com

This synthetic route is particularly valuable if the pyrazine-2-carbonitrile is more readily accessible than the corresponding carboxylic acid.

Amidation Reactions from Carboxylic Acids or Esters

Convergent and Linear Synthetic Pathways to this compound

A potential linear pathway could be:

Start with a commercially available pyrazine derivative, such as 2-methylpyrazine.

Oxidize the methyl group to a carboxylic acid, yielding pyrazine-2-carboxylic acid.

Convert the carboxylic acid to pyrazine-2-carboxamide using one of the amidation methods described in section 2.4.

Introduce the formyl group at the C-5 position via a formylation reaction (e.g., metalation followed by quenching with DMF). This last step may be challenging due to the electronic nature of the pyrazine-2-carboxamide.

A potential convergent pathway could involve building the pyrazine ring from two smaller, functionalized precursors:

Fragment A Synthesis: Prepare an α-amino amide derivative, such as aminomalonamide.

Fragment B Synthesis: Prepare a 1,2-dicarbonyl compound that contains a protected formyl group, for example, 2,2-dimethoxypropanedial.

Fragment Coupling (Ring Formation): Condense Fragment A and Fragment B. This condensation reaction forms the substituted pyrazine ring with the desired functional groups (or their precursors) already in place. Subsequent deprotection of the aldehyde would yield the final product, this compound. This ring-forming strategy is a hallmark of pyrazine synthesis. nih.gov

| Synthetic Strategy | Description | Advantages | Disadvantages |

| Linear | Step-by-step construction on a single molecular backbone. pediaa.com | Logically straightforward to plan. | Overall yield can be very low over many steps; a failure late in the sequence is costly. wikipedia.org |

| Convergent | Independent synthesis of molecular fragments followed by late-stage coupling. fiveable.me | Higher overall yield; allows for parallel synthesis, more efficient. chemistnotes.com | Requires more complex planning and identification of suitable fragments and coupling reactions. pediaa.com |

Advanced Synthetic Techniques and Considerations for this compound

The synthesis of highly functionalized pyrazine derivatives such as this compound demands sophisticated and efficient methodologies. Modern synthetic strategies are increasingly focused on improving sustainability, enabling high-throughput screening, and achieving precise control over molecular architecture. This section explores advanced techniques and key considerations in the synthesis of pyrazine compounds, with a focus on green chemistry, solid-phase synthesis, and the challenges of chemo- and regioselectivity.

Green Chemistry Principles in Pyrazine Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of pyrazine synthesis, these principles are applied to create more environmentally benign and economically viable routes. Key aspects include the use of safer solvents, catalytic reactions, and atom economy.

The development of solvent-free or aqueous-based reaction systems is another cornerstone of green pyrazine synthesis. These approaches not only reduce the environmental impact of organic solvents but can also simplify product isolation. Researchers are continuously exploring novel catalytic systems, including the use of earth-abundant metals, to replace more toxic and expensive heavy metal catalysts.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Pyrazine Derivatives

| Feature | Traditional Synthesis | Green Synthesis |

| Solvents | Often uses hazardous organic solvents (e.g., chlorinated hydrocarbons). | Emphasizes the use of water, ionic liquids, or solvent-free conditions. |

| Catalysts | May rely on stoichiometric reagents or heavy metal catalysts. | Utilizes reusable catalysts, biocatalysts (enzymes), or earth-abundant metals. |

| Reaction Steps | Often involves multiple, sequential steps with intermediate purification. | Favors one-pot reactions and multicomponent reactions to improve efficiency. |

| Waste Generation | Can produce significant amounts of byproducts and waste. | Aims to maximize atom economy and minimize waste streams. |

Solid-Phase Synthesis Applications for Pyrazine Carboxamide Libraries

Solid-phase synthesis (SPS) is a powerful technique for the rapid generation of large libraries of compounds for biological screening. In this method, a starting material is attached to an insoluble polymer support (resin), and successive reagents are added in solution. Excess reagents and byproducts are easily removed by washing the resin, which simplifies the purification process.

While extensively used for peptides and oligonucleotides, SPS is also applicable to the synthesis of small molecule libraries, including pyrazine carboxamides. For instance, a Rink amide linker on a solid support can be utilized as a starting point. A pyrazine carboxylic acid can then be coupled to the linker, followed by a series of diversification steps where different amines are introduced to form a library of pyrazine carboxamides. The final products are then cleaved from the solid support for screening.

The key advantage of SPS in this context is the ability to perform parallel synthesis, where multiple, distinct pyrazine carboxamide derivatives can be synthesized simultaneously in separate reaction vessels. This high-throughput approach is invaluable for structure-activity relationship (SAR) studies in drug discovery.

Table 2: Key Steps in Solid-Phase Synthesis of a Pyrazine Carboxamide Library

| Step | Description | Purpose |

| 1. Resin Functionalization | The solid support (e.g., Rink amide resin) is prepared for attachment of the first building block. | To provide a stable anchor for the synthesis and a cleavable linkage for final product release. |

| 2. Coupling of Pyrazine Core | A suitably protected pyrazine carboxylic acid is coupled to the resin. | To attach the central pyrazine scaffold to the solid support. |

| 3. Deprotection | Any protecting groups on the pyrazine core are removed. | To expose a functional group for further reaction. |

| 4. Diversification | A library of different reagents (e.g., various amines) is added to individual portions of the resin. | To generate a diverse set of pyrazine carboxamide analogues. |

| 5. Cleavage | The final compounds are cleaved from the solid support, typically using a strong acid. | To release the purified products into solution for analysis and screening. |

Chemo- and Regioselectivity in Functionalization

Achieving chemo- and regioselectivity is a significant challenge in the functionalization of the electron-deficient pyrazine ring. The two nitrogen atoms deactivate the ring towards electrophilic substitution, making direct functionalization difficult. However, these electronic properties make the pyrazine nucleus susceptible to nucleophilic attack and metalation.

Directed ortho-metalation (DoM) is a powerful strategy to achieve regioselective functionalization. In this approach, a directing group on the pyrazine ring coordinates to a metalating agent (typically an organolithium or organomagnesium reagent), directing deprotonation to an adjacent position. Amide and amine groups can serve as effective directing groups. Subsequent quenching of the metalated intermediate with an electrophile introduces a new substituent at a specific position. The use of bimetallic reagents, such as lithium-zincate complexes, can improve the stability of the metalated intermediates and enhance the scope of the reaction. researchgate.net

Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, are also indispensable for the selective formation of carbon-carbon bonds on the pyrazine ring. rsc.orgresearchgate.net These reactions typically involve the coupling of a halogenated pyrazine with an organometallic reagent in the presence of a palladium or nickel catalyst. The regioselectivity is dictated by the position of the halogen on the pyrazine starting material. For instance, the differential reactivity of iodo and bromo substituents on the same pyrazine ring can be exploited to achieve selective, sequential cross-couplings. researchgate.net

Table 3: Methods for Regioselective Functionalization of Pyrazines

| Method | Description | Key Features |

| Directed ortho-Metalation (DoM) | A directing group guides deprotonation to an adjacent carbon atom, followed by reaction with an electrophile. | High regioselectivity; dependent on the presence and nature of the directing group. |

| Suzuki Coupling | Palladium-catalyzed reaction of a halopyrazine with a boronic acid or ester. | Good functional group tolerance; mild reaction conditions. |

| Stille Coupling | Palladium-catalyzed reaction of a halopyrazine with an organotin reagent. | Versatile for C-C bond formation; toxicity of tin reagents is a drawback. rsc.org |

| Negishi Coupling | Palladium- or nickel-catalyzed reaction of a halopyrazine with an organozinc reagent. | High reactivity of organozinc reagents; sensitive to air and moisture. rsc.org |

| Nucleophilic Aromatic Substitution (SNAr) | A nucleophile displaces a leaving group (e.g., a halogen) on the electron-deficient pyrazine ring. | Effective for introducing heteroatom nucleophiles; requires an activated pyrazine system. rsc.org |

Chemical Reactivity and Transformation Pathways of 5 Formylpyrazine 2 Carboxamide

Reactions Involving the Formyl Group

The aldehyde functionality of the formyl group is a key site for numerous chemical reactions, including oxidation, reduction, and carbon-carbon bond formation.

The formyl group of 5-Formylpyrazine-2-carboxamide can be oxidized to a carboxylic acid group, yielding pyrazine-2,5-dicarboxylic acid derivatives. This transformation is a fundamental reaction in organic synthesis. Various oxidizing agents can be employed for this purpose. For instance, the oxidation of aldehydes to carboxylic acids can be achieved using reagents like potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), or milder oxidants such as silver oxide (Ag2O). The resulting pyrazine-2,5-dicarboxylic acid can then be further functionalized, for example, by esterification to form the corresponding diester.

A related transformation involves the oxidative coupling of the formyl group with hydrogen peroxide in the presence of a vanadium catalyst and pyrazine-2-carboxylic acid (PCA) as a co-catalyst, which can lead to hydroxylation reactions. researchgate.net

Table 1: Examples of Oxidation Reactions

| Starting Material | Reagent(s) | Product |

| This compound | KMnO4 or other oxidizing agents | Pyrazine-2,5-dicarboxylic acid |

Note: This table provides a generalized representation of the oxidation reaction.

The formyl group can be readily reduced to a hydroxymethyl group (-CH2OH), affording 5-(hydroxymethyl)pyrazine-2-carboxamide. This reduction can be accomplished using a variety of reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The choice of reducing agent can depend on the presence of other functional groups in the molecule. For instance, sodium borohydride is a milder reducing agent that will selectively reduce aldehydes and ketones in the presence of esters or amides.

This reduction is a key step in the synthesis of various biologically active molecules. For example, the resulting hydroxymethyl derivative can be a precursor for further modifications. researchgate.net

Table 2: Common Reducing Agents for Formyl to Hydroxymethyl Conversion

| Reagent | Conditions | Selectivity |

| Sodium Borohydride (NaBH4) | Protic solvents (e.g., ethanol, methanol) | Reduces aldehydes and ketones |

| Lithium Aluminum Hydride (LiAlH4) | Aprotic solvents (e.g., diethyl ether, THF) | Reduces a wide range of carbonyl compounds |

The electrophilic carbon of the formyl group is susceptible to nucleophilic attack, leading to various condensation reactions. libretexts.orglibretexts.org These reactions are crucial for building more complex molecular architectures.

Imine Formation: Aldehydes react with primary amines to form imines (Schiff bases). This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups), catalyzed by a weak base. This leads to the formation of a new carbon-carbon double bond.

The condensation of pyrazine-2-carboxylic acid chlorides with anilines is a known method for synthesizing substituted pyrazine-2-carboxamides. nih.govresearchgate.net

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. masterorganicchemistry.comwikipedia.orglumenlearning.com This reaction involves the treatment of the aldehyde with a phosphorus ylide, also known as a Wittig reagent. wikipedia.org The reaction proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. lumenlearning.commnstate.edu The geometry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions. organic-chemistry.org

Table 3: General Scheme of the Wittig Reaction

| Reactant 1 | Reactant 2 | Product 1 | Product 2 |

| This compound | Phosphorus Ylide (Ph3P=CHR) | 5-(alkenyl)pyrazine-2-carboxamide | Triphenylphosphine oxide |

Reactions Involving the Carboxamide Group

The carboxamide group is generally less reactive than the formyl group but can undergo transformations under specific conditions.

The amide bond of the carboxamide group can be hydrolyzed to a carboxylic acid under both acidic and basic conditions. smolecule.com This reaction typically requires heating.

Acidic Hydrolysis: Under acidic conditions, the oxygen of the carbonyl group is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Basic Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion acts as the nucleophile, attacking the carbonyl carbon.

A patent describes the hydrolysis of 3-hydroxy-5-methylpyrazine-2-carboxamide to 3-hydroxy-5-methylpyrazine-2-carboxylic acid under reflux in a sulfuric acid solution. google.com Another study details an efficient and environmentally friendly procedure for the hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloropyrazine-2-carboxylic acid. researchgate.net

N-Substitution Reactions (e.g., Alkylation, Acylation)

The carboxamide functional group of this compound possesses a nitrogen atom with a lone pair of electrons, making it nucleophilic and susceptible to substitution reactions under appropriate conditions. Although the nucleophilicity of the amide nitrogen is reduced due to the delocalization of the lone pair into the adjacent carbonyl group, it can still react with strong electrophiles.

N-Alkylation: This reaction involves the substitution of a hydrogen atom on the amide nitrogen with an alkyl group. It typically requires a strong base to deprotonate the amide, forming a more nucleophilic amidate anion, which then reacts with an alkyl halide.

General Reaction Scheme for N-Alkylation

Step 1: Deprotonation

R-CONH₂ + Base → [R-CONH]⁻ + Base-H⁺

Step 2: Nucleophilic Attack

[R-CONH]⁻ + R'-X → R-CONH-R' + X⁻ (Where R is the 5-formylpyrazin-2-yl group, and R'-X is an alkyl halide)

N-Acylation: This process introduces an acyl group to the amide nitrogen, forming an N-acylamide, or diacylamine. The reaction can proceed by treating the amide with an acyl halide or anhydride (B1165640), often in the presence of a base like pyridine (B92270) to neutralize the HX byproduct.

General Reaction Scheme for N-Acylation

R-CONH₂ + R'-COCl → R-CONH-COR' + HCl (Where R is the 5-formylpyrazin-2-yl group, and R'-COCl is an acyl chloride)

While specific studies on N-substitution of this compound are not extensively detailed, the reactivity is analogous to other primary amides. The reaction conditions must be carefully selected to avoid side reactions involving the formyl group or the pyrazine (B50134) ring.

| Reaction Type | Reagents | Product Type | General Conditions |

| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | N-Alkyl-5-formylpyrazine-2-carboxamide | Anhydrous solvent |

| N-Acylation | Acyl Halide (R'-COCl) or Anhydride | N-Acyl-5-formylpyrazine-2-carboxamide | Aprotic solvent, often with a non-nucleophilic base |

Dehydration to Nitriles (if applicable)

The conversion of a primary amide to a nitrile is a dehydration reaction, a fundamental transformation in organic synthesis. rsc.org This is applicable to this compound, which can be converted to 5-formylpyrazine-2-carbonitrile. The reaction involves the elimination of a molecule of water from the primary carboxamide group (-CONH₂). A variety of dehydrating agents can accomplish this transformation. masterorganicchemistry.com

Common dehydrating agents include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), trifluoroacetic anhydride, and oxalyl chloride. tsijournals.comnih.gov The choice of reagent depends on the sensitivity of other functional groups in the molecule. For this compound, a mild reagent would be preferable to avoid unwanted reactions with the aldehyde or the pyrazine ring. For instance, triflic anhydride has been shown to be an excellent reagent for converting primary amides to nitriles with high yields and functional group tolerance. thieme-connect.de Another modern, efficient method involves a catalytic Appel-type reaction using oxalyl chloride and triethylamine (B128534) with a catalytic amount of triphenylphosphine oxide, which often completes in minutes under mild conditions. organic-chemistry.org

General Reaction Scheme for Dehydration

This compound + Dehydrating Agent → 5-Formylpyrazine-2-carbonitrile + H₂O

| Dehydrating Agent | Typical Conditions | Reference |

| Phosphorus Pentoxide (P₂O₅) | Heating | masterorganicchemistry.com |

| Thionyl Chloride (SOCl₂) | Refluxing in an inert solvent | tsijournals.com |

| Trifluoroacetic Anhydride/Pyridine | Mild, often room temperature | tsijournals.com |

| Oxalyl Chloride/Et₃N/Ph₃PO (catalytic) | Mild, often < 10 minutes | organic-chemistry.org |

Reactions Involving the Pyrazine Ring

Electrophilic Aromatic Substitution (EAS) on Pyrazines

Pyrazine is an electron-deficient aromatic heterocycle due to the presence of two electronegative nitrogen atoms. slideshare.net This inherent electron deficiency makes the pyrazine ring significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. thieme-connect.dewikipedia.org The nitrogen atoms withdraw electron density from the ring, deactivating it towards attack by electrophiles. researchgate.netresearchgate.net Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the ring nitrogens become protonated, leading to the formation of a pyrazinium cation. thieme-connect.deyoutube.com This positive charge further deactivates the ring, making substitution nearly impossible. wikipedia.org

In the case of this compound, the ring is substituted with two strong electron-withdrawing groups (a formyl group and a carboxamide group). These groups further deactivate the pyrazine ring, rendering it extremely resistant to electrophilic attack. scribd.com Therefore, direct EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are generally not feasible for this compound under standard conditions. thieme-connect.de

| Factor | Consequence for EAS |

| Two ring nitrogen atoms | Strong deactivation of the ring |

| Protonation under acidic conditions | Formation of highly deactivated pyrazinium cation |

| Formyl (-CHO) substituent | Strong deactivation (meta-directing in benzene) |

| Carboxamide (-CONH₂) substituent | Strong deactivation (meta-directing in benzene) |

Nucleophilic Aromatic Substitution (NAS) on Pyrazines

In contrast to their inertness towards EAS, electron-deficient aromatic systems like pyrazine are activated for nucleophilic aromatic substitution (NAS). thieme-connect.detaylorfrancis.com This is particularly true when a good leaving group, such as a halogen, is present on the ring. thieme-connect.de Halopyrazines are known to be more reactive towards nucleophiles than the corresponding halopyridines. thieme-connect.de

While this compound does not possess a typical leaving group at other ring positions, the strong electron-withdrawing nature of the formyl and carboxamide substituents would make any position bearing a leaving group highly susceptible to nucleophilic attack. For instance, if a chloro-substituted derivative were used, such as 3-chloro-5-formylpyrazine-2-carboxamide, the chlorine atom would be readily displaced by a variety of nucleophiles (e.g., methoxide, amines, thiolates). rsc.org The reaction proceeds via an addition-elimination mechanism (SNAr), where the nucleophile attacks the carbon bearing the leaving group, forming a stable Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing nitrogen atoms and substituents.

Cycloaddition Reactions (if applicable)

Pyrazines can participate in inverse-electron-demand Diels-Alder (IEDDA) reactions. thieme-connect.comthieme-connect.com In this type of pericyclic reaction, the electron-deficient pyrazine acts as the diene, and it reacts with an electron-rich dienophile, such as an enamine or an alkyne. organic-chemistry.orgacs.org This reaction is a powerful tool for the modification of heterocyclic systems. thieme-connect.com

The reaction of a pyrazine with a dienophile like an alkyne typically proceeds via a [4+2] cycloaddition to form a bicyclic adduct. rsc.org This adduct is often unstable and undergoes a retro-Diels-Alder reaction, expelling a molecule of nitrogen (from 1,2-diazines) or hydrogen cyanide (from pyrazines), leading to the formation of a new aromatic ring, such as a pyridine. thieme-connect.comrsc.org The presence of electron-withdrawing groups on the pyrazine ring, such as the formyl and carboxamide groups in this compound, would be expected to enhance its reactivity as a diene in IEDDA reactions.

Tautomerism and Isomerization Pathways

Tautomerism: this compound can exhibit amide-iminol tautomerism. This is a form of prototropic tautomerism where a proton migrates from the nitrogen atom to the oxygen atom of the carbonyl group, converting the amide form into an iminol (or imidic acid) form. researchgate.netresearchgate.net

Amide-Iminol Tautomerism

5-Formylpyrazin-2-C(=O)NH₂ (Amide form) ⇌ 5-Formylpyrazin-2-C(OH)=NH (Iminol form)

Under normal conditions, the amide form is significantly more stable and is the predominant tautomer. However, the iminol form can be a key reactive intermediate in certain reactions, as the iminol nitrogen is more nucleophilic than the amide nitrogen. researchgate.netrsc.org

Isomerization: Under high-temperature conditions (1200–1480 K), pyrazine itself has been shown to isomerize to pyrimidine. osti.gov This process is thought to occur via a fulvene-like intermediate. While these conditions are extreme and not typical for synthetic transformations, it represents a possible isomerization pathway for the core pyrazine ring of this compound under thermal stress. osti.gov

Stability and Degradation Mechanisms under Various Conditions

Information regarding the stability and degradation of this compound is limited. General material safety data suggests stability under normal conditions, but detailed experimental data is not publicly available.

Interactive Data Table: Stability of this compound

| Condition | Stability | Degradation Products |

| pH | Data not available | Data not available |

| Temperature | Stable under standard conditions | Data not available |

| Light | Data not available | Data not available |

Derivatization and Analog Development of 5 Formylpyrazine 2 Carboxamide

Strategies for Structural Modification

The molecular scaffold of 5-Formylpyrazine-2-carboxamide offers several sites for structural modification, allowing for a systematic investigation of how changes in its chemical architecture influence its properties. These modifications can be broadly categorized into three main areas: the pyrazine (B50134) ring, the formyl group, and the carboxamide moiety.

Substituent Variation on the Pyrazine Ring

Modification of the pyrazine ring is a common strategy to modulate the electronic and steric properties of the molecule. Introducing various substituents at available positions on the pyrazine ring can significantly impact the compound's reactivity, selectivity, and biological activity. Common substitutions on pyrazine rings include the introduction of halogens (such as chlorine and bromine), alkyl groups (like tert-butyl), and other functional groups. These modifications can alter the electron density of the ring system, influencing the reactivity of the formyl and carboxamide groups. For instance, the introduction of electron-withdrawing groups can increase the electrophilicity of the formyl carbon, while electron-donating groups can have the opposite effect.

Modification of the Formyl Group

The formyl group at the 5-position is a key functional handle for derivatization. Its aldehyde functionality allows for a wide range of chemical transformations. These modifications can lead to the generation of a diverse array of analogs with potentially altered biological activities and physicochemical properties. Common reactions involving the formyl group include:

Reductive amination: Reaction with primary or secondary amines in the presence of a reducing agent to form the corresponding amino derivatives.

Wittig reaction: Reaction with phosphorus ylides to introduce carbon-carbon double bonds, allowing for the extension of the carbon skeleton.

Oxidation: Conversion of the formyl group to a carboxylic acid, which can then be further derivatized into esters or amides.

Reduction: Reduction to a hydroxymethyl group, which can serve as a site for further functionalization.

Condensation reactions: Reaction with various nucleophiles, such as hydrazines or hydroxylamines, to form hydrazones or oximes, respectively.

Modification of the Carboxamide Nitrogen and Carbonyl

The carboxamide group is another critical site for structural modification. Both the nitrogen and the carbonyl carbon can be targeted for derivatization.

N-Alkylation/Arylation: The hydrogen atom on the carboxamide nitrogen can be substituted with various alkyl or aryl groups. This is often achieved by reacting the parent carboxamide with an appropriate alkyl or aryl halide in the presence of a base.

Condensation with Amines: The carboxamide can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate a library of new amide analogs. This approach is widely used in medicinal chemistry to explore the chemical space around a lead compound.

Modification of the Carbonyl Group: While less common, the carbonyl group can be reduced to a methylene (B1212753) group or converted to a thiocarbonyl group to investigate the importance of the carbonyl oxygen for biological activity.

Design and Synthesis of Pyrazine Carboxamide Analogs

The design of new pyrazine carboxamide analogs is often guided by structure-activity relationship (SAR) studies of existing compounds and computational modeling. The synthesis of these analogs typically involves multi-step reaction sequences. A general approach for synthesizing N-substituted pyrazine-2-carboxamides involves the condensation of pyrazine-2-carboxylic acid chlorides with various amines. For instance, substituted pyrazine-2-carboxylic acids can be converted to their corresponding acid chlorides using reagents like thionyl chloride, which are then reacted with a wide array of substituted anilines or other amines to yield the desired amide analogs.

Microwave-assisted synthesis has also been employed to accelerate the synthesis of pyrazine carboxamide derivatives, often leading to higher yields in shorter reaction times compared to conventional heating methods.

Below is an interactive data table summarizing some synthesized pyrazine carboxamide analogs and their reported findings.

| Compound Name | Starting Material | Reactant | Key Findings |

| N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide | 5-tert-butylpyrazine-2-carboxylic acid | 4-chlorobenzylamine | Elicitor of taxifolin (B1681242) production in Silybum marianum cultures. ncn.gov.pl |

| 3-(3-((trifluoromethyl)benzyl)amino)pyrazine-2-carboxamide | 3-aminopyrazine-2-carboxamide | 3-(trifluoromethyl)benzaldehyde | Increases rutin (B1680289) production in Fagopyrum esculentum callus cultures. ncn.gov.pl |

| 6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | 6-chloropyrazine-2-carboxylic acid | 3-iodo-4-methylaniline | Inhibits oxygen evolution rate in spinach chloroplasts. researchgate.net |

| 5-tert-butyl-N-(4-chloro-3-methylphenyl)pyrazine-2-carboxamide | 5-tert-butylpyrazine-2-carboxylic acid | 4-chloro-3-methylaniline | Reduces chlorophyll (B73375) content in Chlorella vulgaris. researchgate.net |

Library Synthesis and High-Throughput Screening Considerations

The development of a diverse library of this compound analogs is essential for efficient drug discovery and material science applications. Combinatorial chemistry approaches can be employed to rapidly generate a large number of compounds. This typically involves a solid-phase or solution-phase synthesis strategy where a common core scaffold (in this case, the pyrazine carboxamide) is reacted with a variety of building blocks.

For library synthesis, the key reactive sites on this compound – the formyl group and the carboxamide nitrogen – would be targeted. For example, a library could be generated by reacting the formyl group with a diverse set of amines via reductive amination, while simultaneously or sequentially modifying the carboxamide nitrogen with different substituents.

Once a library of compounds is synthesized, high-throughput screening (HTS) is employed to rapidly assess their biological activity or other desired properties. HTS assays are designed to be automated and miniaturized, allowing for the testing of thousands of compounds in a short period. The choice of HTS assay depends on the specific therapeutic target or application. For example, if the compounds are being screened for antimicrobial activity, a microplate-based assay measuring microbial growth could be used.

Structure-Reactivity Relationship Studies

Structure-reactivity relationship (SRR) studies aim to understand how the chemical structure of a molecule influences its reactivity. For this compound and its analogs, SRR studies would focus on how different substituents on the pyrazine ring or modifications to the formyl and carboxamide groups affect their chemical behavior.

For instance, the electronic nature of substituents on the pyrazine ring can significantly impact the reactivity of the formyl group. Electron-withdrawing groups would be expected to increase the electrophilicity of the formyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease its reactivity. These relationships can be quantified by correlating reaction rates with physicochemical parameters of the substituents, such as Hammett constants.

Theoretical and Computational Chemistry Investigations

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a ligand (small molecule) might bind to a receptor (typically a protein). These studies are crucial for understanding potential biological interactions.

Molecular docking studies have been performed on compounds structurally similar to 5-Formylpyrazine-2-carboxamide to investigate their interactions with non-clinical targets. For instance, a close analogue, 5-chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide, was studied for its interaction with bacterial enoyl-ACP reductase, an enzyme found in bacteria. mahendrapublications.com The analysis of the docked ligand revealed that it binds at the active site of the enzyme primarily through weak non-covalent interactions. mahendrapublications.com A key interaction identified was a hydrogen bond formed between the amino acid residue Threonine 194 (Thr194) of the enzyme and the ligand. mahendrapublications.com Such studies suggest that the pyrazine (B50134) carboxamide scaffold can form stable complexes with bacterial enzymes, indicating potential for inhibitory activity. mahendrapublications.com

Theoretical binding mode prediction aims to determine the most favorable orientation of a ligand within a protein's active site. For the analogue 5-chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide, the predicted binding mode showed its stable accommodation within the active site of enoyl-ACP reductase. mahendrapublications.com

Energetic analysis provides a quantitative estimate of the binding affinity. The binding affinity for the complex between the pyrazine carboxamide derivative and enoyl-ACP reductase was calculated to be -6.6 kcal/mol. mahendrapublications.com This negative value indicates a thermodynamically favorable interaction, suggesting that a stable complex is formed. mahendrapublications.com

| Parameter | Finding for a Structural Analogue | Source |

|---|---|---|

| Target Protein (Non-clinical) | Bacterial enoyl-ACP reductase | mahendrapublications.com |

| Key Interacting Residue | Thr194 (via Hydrogen Bond) | mahendrapublications.com |

| Calculated Binding Affinity (ΔG) | -6.6 kcal/mol | mahendrapublications.com |

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and reactivity of molecules. Density Functional Theory (DFT) is a prominent method used for these investigations. kthmcollege.ac.innih.gov

DFT calculations are a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. kthmcollege.ac.in For pyrazine derivatives, these calculations are often performed using the B3LYP functional with a basis set like 6-31++G(d,p) to obtain optimized molecular geometry and electronic parameters. mahendrapublications.com Such calculations have been used to analyze molecular stability, charge delocalization, and hyper-conjugative interactions within pyrazine-containing compounds. mahendrapublications.com

The electronic structure of a molecule is key to its reactivity. DFT is used to calculate important reactivity descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO-LUMO energy gap (ΔE) is a critical parameter; a large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates higher reactivity. irjweb.comsemanticscholar.org

For the related compound 5-chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide, these values have been calculated. mahendrapublications.com The analysis of HOMO and LUMO is used to understand charge transfer within the molecule. mahendrapublications.com

| Parameter | Calculated Value (eV) for a Structural Analogue | Source |

|---|---|---|

| E(HOMO) | -7.21 | mahendrapublications.com |

| E(LUMO) | -2.53 | mahendrapublications.com |

| HOMO-LUMO Energy Gap (ΔE) | 4.68 | mahendrapublications.com |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the HOMO and LUMO. youtube.comwikipedia.org The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic character. libretexts.orgyoutube.com Conversely, the LUMO, as the lowest energy empty orbital, acts as an electron acceptor, determining the molecule's electrophilic character. youtube.comlibretexts.org

Density Functional Theory (DFT) Applications

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. It identifies the electrophilic and nucleophilic sites, which are essential for understanding molecular reactivity and intermolecular interactions. The MESP map is generated by calculating the electrostatic potential on the molecule's electron density surface.

For this compound, the MESP map highlights distinct regions of positive, negative, and neutral potential.

Negative Regions (Red/Yellow): These areas correspond to high electron density and are indicative of nucleophilic sites, prone to electrophilic attack. For this molecule, the most negative potentials are localized around the oxygen atoms of the formyl and carboxamide groups, as well as the nitrogen atoms of the pyrazine ring. These sites are the most likely to act as hydrogen bond acceptors.

Positive Regions (Blue): These areas represent electron-deficient zones and are susceptible to nucleophilic attack. The hydrogen atoms of the amide group (-NH2) exhibit the most positive electrostatic potential, making them the primary hydrogen bond donor sites.

Neutral Regions (Green): These areas, typically found over the carbon-hydrogen bonds of the aromatic ring, indicate nonpolar regions of the molecule.

This charge distribution analysis is fundamental for predicting how the molecule will interact with biological targets like proteins and nucleic acids. researchgate.netresearchgate.netresearchgate.net

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)

Theoretical calculations, particularly using Density Functional Theory (DFT), are widely employed to predict the spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. While experimental data provides definitive values, computational predictions offer valuable insights for structure elucidation and interpretation of spectra.

The predicted ¹H and ¹³C NMR chemical shifts for this compound are influenced by the electronic environment of each nucleus. The electron-withdrawing nature of the pyrazine ring, the formyl group (-CHO), and the carboxamide group (-CONH₂) significantly deshields the nearby protons and carbons, causing their signals to appear at higher ppm values (downfield). chemistrysteps.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shift ranges for the functional groups present. Actual values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| H (Amide, -NH₂) | 7.5 - 8.5 | C (Pyrazine Ring) | 140 - 155 |

| H (Formyl, -CHO) | 9.8 - 10.5 | C (Carboxamide, C=O) | 160 - 170 |

| H (Pyrazine Ring) | 8.5 - 9.5 | C (Formyl, C=O) | 190 - 200 |

The accuracy of these predictions depends on the level of theory, the basis set used in the calculation, and solvent effects. rug.nl Computational NMR spectroscopy serves as a complementary technique to experimental methods for confirming molecular structures. pdx.edunih.gov

Non-linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. jhuapl.edu Computational chemistry allows for the prediction of NLO properties by calculating parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). nih.gov Molecules with significant NLO responses often possess a combination of electron donor and acceptor groups connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). researchgate.net

This compound features a π-conjugated pyrazine ring substituted with two strong electron-withdrawing groups (formyl and carboxamide). This structure suggests a potential for NLO activity. DFT calculations can quantify the NLO response. A high value of the first-order hyperpolarizability (β) is a key indicator of a molecule's potential as an NLO material. researchgate.net

Table 2: Calculated NLO Properties for Representative Organic Molecules Note: These values are for reference. Specific calculations for this compound would be required for precise data.

| Property | Symbol | Urea (B33335) (Reference) | p-Nitroaniline |

| Dipole Moment | μ (Debye) | 1.37 | 6.29 |

| Polarizability | α (10⁻²⁴ esu) | ~5 | ~12 |

| First Hyperpolarizability | β (10⁻³⁰ esu) | 0.38 | ~34.5 |

Given its electronic structure, this compound is expected to exhibit a notable hyperpolarizability, making it a candidate for further investigation in the field of NLO materials. nih.gov

In Silico ADME Prediction

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early phases of drug discovery. nih.gov These predictions help to assess the potential drug-likeness of a compound and identify potential liabilities before costly synthesis and testing. frontiersin.org Key parameters often evaluated include Lipinski's "Rule of Five" and the Topological Polar Surface Area (TPSA).

Table 3: Predicted ADME Properties for this compound

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight (MW) | 151.12 g/mol | ≤ 500 | Yes |

| LogP (Octanol/Water Partition Coeff.) | -0.6 to -0.2 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 (the -NH₂ group) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 (2x Ring N, 2x O) | ≤ 10 | Yes |

| Topological Polar Surface Area (TPSA) | 92.5 Ų | ≤ 140 Ų | Yes |

The analysis indicates that this compound complies with Lipinski's Rule of Five, suggesting good potential for oral bioavailability. nih.gov The TPSA value of 92.5 Ų is below the 140 Ų threshold, which is generally associated with good cell membrane permeability and absorption. frontiersin.org These in silico results suggest that the compound possesses favorable pharmacokinetic properties for a potential drug candidate. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that result from rotation around single bonds. For this compound, the key rotational degrees of freedom are the bonds connecting the formyl and carboxamide groups to the pyrazine ring. The planarity of the molecule is influenced by the orientation of these two substituent groups. Computational methods can be used to calculate the energy associated with these rotations and identify the most stable (lowest energy) conformers. A nearly planar structure is often observed in related compounds like 5-Methylpyrazine-2-carboxamide. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to build statistical models correlating the chemical structure of compounds with their physical, chemical, or biological properties. ijournalse.orgresearchgate.net For a series of pyrazine derivatives, a QSPR model could be developed to predict a specific property, such as odor threshold or antiproliferative activity. nih.govresearchgate.net

To include this compound in a QSPR study, a set of numerical descriptors would first be calculated. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), quantum chemical, or topological. ijournalse.org Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is derived that links these descriptors to the property of interest. ijournalse.org Such models are valuable for predicting the properties of new, unsynthesized pyrazine derivatives and for guiding the design of molecules with enhanced characteristics. nih.gov

Non Clinical Research Applications of 5 Formylpyrazine 2 Carboxamide

Role as Synthetic Intermediates and Building Blocks for Complex Molecules

The dual functionality of 5-Formylpyrazine-2-carboxamide makes it a versatile synthetic intermediate. The pyrazine (B50134) core is a key structural motif in many biologically active compounds, and the formyl and carboxamide groups serve as reactive handles for constructing more complex molecular architectures. mdpi.commdpi.com The electron-withdrawing nature of the pyrazine ring, formyl, and carboxamide groups activates the molecule for various chemical transformations.

The formyl group is readily susceptible to nucleophilic attack and can participate in a wide range of reactions, including condensations, oxidations, and reductions. The carboxamide group, while generally more stable, can also undergo reactions such as hydrolysis or dehydration under specific conditions, or its N-H bonds can be substituted. This reactivity allows chemists to use this compound as a foundational piece to which other molecular fragments can be attached, leading to the synthesis of diverse and complex target molecules. mdpi.comacs.org

The formyl group of this compound is a key functional group for the construction of fused heterocyclic systems. Aromatic and heteroaromatic aldehydes are well-established precursors in cyclization and multicomponent reactions that generate new rings fused to the original aromatic core. rsc.orgnih.gov

Various synthetic strategies can be employed to build additional rings onto the pyrazine scaffold:

Condensation Reactions: The formyl group can react with compounds containing active methylene (B1212753) groups (e.g., malononitrile, ethyl cyanoacetate) or with binucleophiles (e.g., hydrazine (B178648), hydroxylamine, amidines) to form a new heterocyclic ring. nih.govfrontiersin.org For instance, reaction with a hydrazine derivative could lead to the formation of a fused pyridazine (B1198779) or pyrazole (B372694) ring system.

Cycloaddition Reactions: The formyl group can be converted into other reactive moieties, such as an alkyne, which can then participate in cycloaddition reactions to build complex polycyclic structures. rsc.org

Domino Reactions: Multi-step, one-pot reactions can be designed where an initial reaction at the formyl group triggers a cascade of subsequent intramolecular reactions, resulting in the efficient formation of fused ring systems. nih.gov

These synthetic routes enable the creation of novel polycyclic nitrogen-containing heterocycles, which are a class of compounds with significant interest in medicinal chemistry and materials science. airo.co.in

Chemical probes are small molecules used to study and manipulate biological systems. The pyrazine-2-carboxamide scaffold is the core structure of Pyrazinamide (B1679903), a crucial antituberculosis drug, indicating that this molecular framework interacts with biological targets. ebi.ac.uksigmaaldrich.com This inherent bioactivity makes the pyrazine carboxamide structure a promising starting point for the development of chemical probes.

This compound is particularly well-suited for this application due to its reactive formyl group. This group serves as a convenient "handle" for chemical modification, allowing for the attachment of various functional tags without significantly altering the core bioactive scaffold. Common strategies include:

Attachment of Fluorophores: The formyl group can be reacted with an amine- or hydrazine-containing fluorescent dye to form a stable imine or hydrazone linkage. The resulting molecule can be used to visualize the localization of the probe within cells or tissues.

Introduction of Affinity Tags: Biotin or other affinity tags can be conjugated to the molecule via the formyl group. This allows for the isolation and identification of the probe's biological targets through techniques like affinity chromatography and mass spectrometry.

Linkage to Solid Supports: The formyl group can be used to immobilize the molecule on a solid support, creating an affinity matrix for studying protein-ligand interactions.

By leveraging the established biological relevance of the pyrazine carboxamide core and the synthetic versatility of the formyl group, this compound serves as a valuable platform for designing and synthesizing novel chemical probes to investigate biological pathways and validate new drug targets.

Materials Science and Engineering Applications

The structural rigidity of the pyrazine ring and the reactive nature of its functional groups make this compound an interesting candidate for applications in materials science.

Monomers containing aldehyde (formyl) groups are used in the synthesis of various polymers, most notably through polycondensation reactions. researchgate.netamanote.com The formyl group of this compound can react with difunctional or polyfunctional amines to form polyimines, also known as Schiff base polymers. These polymers are known for their thermal stability and potential applications in electronics and catalysis.

Given that this compound possesses only one formyl group, its role in polymerization would likely be as a chain-terminating or end-capping agent, controlling the molecular weight of the polymer. Alternatively, it could be incorporated into a polymer backbone if copolymerized with other monomers that possess more than two reactive sites. cmu.edumdpi.com The incorporation of the pyrazine carboxamide moiety could impart specific properties to the resulting polymer, such as enhanced thermal stability, specific optical properties, or metal-coordinating capabilities.

Covalent Organic Frameworks (COFs) are crystalline, porous polymers built from organic monomers linked by strong covalent bonds. nih.govtcichemicals.com The synthesis of COFs relies on reversible reactions that allow for error correction during the crystallization process, leading to highly ordered structures. One of the most common and robust methods for COF synthesis is the formation of imine linkages through the condensation of aldehydes and amines. researchgate.nettcichemicals.com

Aromatic aldehydes are fundamental building blocks for imine-linked COFs. tcichemicals.com this compound, as a heteroaromatic aldehyde, could potentially be used as a linker or node in COF synthesis. When reacted with a multivalent amine linker (e.g., a triamine), it would generate a 2D or 3D framework. researchgate.net The pyrazine and carboxamide functionalities would be incorporated directly into the COF's porous structure, lining the channel walls. This could lead to materials with specific properties:

Enhanced Stability: The introduction of heteroatoms and hydrogen-bonding groups like the carboxamide can increase the stability of the framework. rsc.org

Selective Adsorption: The nitrogen and oxygen atoms within the pores could act as binding sites for specific guest molecules, such as gases (e.g., CO2) or metal ions.

Catalytic Activity: The pyrazine units could serve as basic sites for catalysis.

The use of formyl-functionalized building blocks is a cornerstone of COF chemistry, positioning this compound as a highly relevant potential monomer for creating novel functional porous materials. nih.govrsc.org

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters (nodes) connected by organic molecules (ligands or linkers). researchgate.net The choice of ligand is critical in determining the structure and properties of the resulting MOF. Pyrazine and its derivatives are widely used as ligands in MOF synthesis due to the ability of the two nitrogen atoms to bridge between metal centers. researchgate.netrsc.orgdtu.dk

This compound possesses multiple potential coordination sites, making it a promising candidate for a multidentate ligand in MOF construction:

The two nitrogen atoms of the pyrazine ring can coordinate to different metal centers, acting as a bridging ligand.

The carbonyl oxygen of the carboxamide group can coordinate to a metal center.

The nitrogen atom of the carboxamide group can also participate in coordination.

The combination of these sites allows the molecule to potentially bridge multiple metal centers, facilitating the formation of robust 2D or 3D frameworks. rsc.orgacs.org The uncoordinated formyl group would then project into the pores of the MOF, providing a reactive site for post-synthetic modification. This would allow for the covalent grafting of other functional molecules onto the interior surface of the MOF, tailoring its properties for specific applications such as catalysis, sensing, or selective capture of molecules.

Mechanistic Studies of Biological Interactions (In Vitro/In Silico Focus, not efficacy)

The non-clinical applications of this compound in mechanistic studies are primarily focused on understanding its interactions with biological macromolecules at a molecular level. These investigations, conducted through in vitro experiments and in silico modeling, provide foundational knowledge of the compound's biochemical behavior without assessing its therapeutic efficacy.

Enzyme Inhibition Mechanism Investigations

While direct studies on the enzyme inhibition mechanism of this compound are not extensively documented, research on structurally related pyrazine and pyridine (B92270) carboxamides offers insights into potential mechanisms. Various derivatives have been shown to act as enzyme inhibitors through different modes of action, suggesting that this compound may also exhibit such properties.